molecular formula C20H20N2O B161137 MCB-613

MCB-613

Cat. No.: B161137
M. Wt: 304.4 g/mol
InChI Key: MMBSCBVEHMETSA-GDAWTGGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCB-613 is a cyclic ketone that is 4-ethylcyclohexanone substituted by pyridin-3-ylmethylene groups at positions 2 and 6. It is a potent small molecule stimulator of steroid receptor coactivators (SRCs). This compound increases SRCs’ interactions with other coactivators and markedly induces endoplasmic reticulum stress coupled to the generation of reactive oxygen species. Since cancer cells overexpress SRCs and rely on them for growth, this compound can be used to selectively induce excessive stress in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MCB-613, also known as 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is synthesized through a multi-step process. The synthesis involves the condensation of 4-ethylcyclohexanone with pyridin-3-ylmethylene groups under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MCB-613 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with modified pyridin-3-ylmethylene groups .

Scientific Research Applications

Oncological Applications

1. Treatment of Diffuse Intrinsic Pontine Glioma (DIPG)

MCB-613 has been investigated for its efficacy against DIPG, a highly aggressive pediatric brain tumor. A study demonstrated that combining this compound with ionizing radiation significantly prolonged survival in patient-derived orthotopic xenograft (PDOX) models of DIPG. The compound exhibited strong anti-proliferative effects and was able to cross the blood-brain barrier, allowing it to target tumor cells effectively .

Study Aspect Findings
Efficacy as Single Agent Active in 1 out of 4 DIPG models
Combination with Radiation Synergistic effect leading to extended survival
Mechanism of Action Induces cell stress and apoptosis via SRC stimulation

2. Broad Spectrum Anti-Cancer Activity

Research indicates that this compound effectively kills various cancer cell lines, including breast, prostate, and lung cancers. It operates by increasing reactive oxygen species (ROS) levels within tumor cells, which triggers a unique form of cell death known as paraptosis—distinct from traditional apoptosis .

Cancer Type Effect of this compound
Breast CancerTumor growth stalled in treated mice
Prostate CancerSelective killing of cancer cells
Lung CancerEffective against EGFR-mutant resistant strains

Cardiovascular Applications

1. Myocardial Infarction Recovery

In cardiology, this compound has demonstrated significant potential in mitigating adverse remodeling following myocardial infarction (MI). Administered shortly after MI, it reduced infarct size and improved cardiac function by inhibiting inflammatory signaling pathways and promoting macrophage polarization towards a healing phenotype .

Parameter Impact of this compound
Infarct Size Reduction Significant decrease observed
Inflammation Control Inhibition of IL-1 signaling
Cardiac Function Preservation Maintained post-MI functionality

Mechanistic Insights

The mechanism by which this compound exerts its effects involves complex interactions with SRCs. By overstimulating these coactivators, this compound induces an excessive stress response in cancer cells, ultimately leading to their death while minimizing harm to normal tissues . This mechanism has been validated through various preclinical studies.

Case Studies

  • DIPG Clinical Trials Preparation
    • A follow-up study is planned to further investigate the efficacy of this compound combined with radiation therapy in DIPG models. The aim is to establish a solid foundation for initiating clinical trials targeting this devastating childhood cancer .
  • Cardiac Repair Post-MI
    • Clinical observations suggest that early administration of this compound post-MI can lead to improved outcomes in heart function and tissue remodeling, highlighting its potential as a therapeutic agent in cardiovascular disease management .

Mechanism of Action

MCB-613 exerts its effects by super-stimulating the transcriptional activity of steroid receptor coactivators. It increases the interactions between SRCs and other coactivators, leading to marked induction of endoplasmic reticulum stress and the generation of reactive oxygen species. This excessive stress selectively kills cancer cells by inducing aberrant cellular stress . The molecular targets of this compound include SRC-1, SRC-2, and SRC-3, which are involved in various cellular signaling pathways .

Comparison with Similar Compounds

MCB-613 is unique in its ability to super-stimulate steroid receptor coactivators and induce selective stress in cancer cells. Similar compounds include:

This compound stands out due to its potent stimulation of SRCs and its ability to selectively target cancer cells, making it a promising candidate for cancer therapy .

Biological Activity

MCB-613, chemically known as 4-Ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a small molecule that has garnered attention for its unique mechanism of action in cancer therapy. This article explores its biological activity, particularly its effects on steroid receptor coactivators (SRCs) and its implications in cancer treatment.

This compound functions primarily as a steroid receptor coactivator stimulator , leading to the overstimulation of SRCs, which are critical for the transcriptional regulation of various genes involved in cell growth and survival. The compound has been shown to significantly enhance the activity of SRC-1, SRC-2, and SRC-3, with a remarkable 160-fold increase in SRC activity observed after 24 hours of treatment . This stimulation is selective for SRCs and does not significantly affect other coactivators like GAL4-PGC-1α at lower concentrations .

Key Findings:

  • SRC Activation: this compound promotes the interaction between SRC-3 and other coactivators such as CBP and CARM1, forming multi-coactivator complexes that enhance transcriptional activity .
  • Cytotoxic Effects: The compound induces cytotoxicity in various human cancer cell lines (breast, prostate, lung) while sparing normal cells. This is achieved through the induction of endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS) .
  • Cell Death Mechanism: Unlike typical apoptosis or autophagy pathways, this compound triggers a form of programmed cell death known as paraptosis, characterized by cytoplasmic vacuolization without the typical markers of apoptosis .

In Vivo Studies

In animal models, this compound demonstrated significant antitumor activity. In a study involving mice with breast tumors, treatment with this compound halted tumor growth after seven weeks without causing toxicity to healthy tissues . The compound's ability to selectively target cancer cells while preserving normal cells makes it a promising candidate for further development.

Table 1: Summary of Preclinical Findings on this compound

Study TypeFindingsReference
In Vitro StudiesInduced up to 160-fold increase in SRC activity; cytotoxic to various cancer cell lines
In Vivo StudiesStopped tumor growth in mice without toxicity
MechanismTriggers ER stress and ROS accumulation; induces paraptosis

Research Findings

A study highlighted that this compound targets EGFR-mutant non-small cell lung cancer (NSCLC) cells resistant to standard therapies. It binds covalently to KEAP1, a protein involved in cellular stress responses, thereby altering the degradation pathway of NRF2, another critical protein in oxidative stress response . This mechanism suggests that this compound could be particularly effective in overcoming drug resistance in certain cancer types.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of MCB-613, and how do they vary across cancer types?

this compound exhibits context-dependent mechanisms:

  • In ovarian cancer , it selectively degrades p53-R175H mutant protein via USP15 inhibition and lysosomal pathways .
  • In EGFR-mutant NSCLC , it covalently bridges KEAP1 subunits, disrupting NRF2-independent degradation pathways .
  • As a steroid receptor coactivator (SRC) stimulant , it hyperactivates transcriptional programs, inducing ER stress and ROS in breast, prostate, and liver cancers . Methodological recommendation: Use tissue-specific CRISPR/Cas9 knockouts, proteomic profiling, and comparative dose-response assays to validate target specificity.

Q. How does this compound achieve selective cytotoxicity in cancer cells while sparing normal cells?

this compound exploits cancer-specific vulnerabilities:

  • It induces ER stress by overloading protein-folding capacity in rapidly proliferating cancer cells .
  • Normal cells (e.g., mouse hepatocytes, embryonic fibroblasts) tolerate this stress due to lower metabolic demands . Methodological recommendation: Conduct paired experiments comparing cancer vs. normal cell lines using ROS assays (e.g., CellROX staining) and transcriptomic analysis of unfolded protein response (UPR) pathways.

Q. What in vivo models are suitable for testing this compound's efficacy and toxicity?

  • Breast cancer xenografts (e.g., MCF-7): this compound (20 mg/kg, intraperitoneal) reduces tumor growth by >50% without toxicity .
  • Ischemic stroke models : Demonstrates neuroprotection via reduced apoptosis and immune cell infiltration . Methodological recommendation: Monitor weight loss, organ histopathology, and serum biomarkers (e.g., ALT/AST) to assess systemic toxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported mechanisms (e.g., KEAP1 vs. USP15 targeting)?

  • Hypothesis : Target specificity may depend on cellular context (e.g., mutation status, stress signaling). For example, p53-R175H degradation in ovarian cancer requires USP15 , while KEAP1 binding dominates in EGFR-resistant NSCLC . Methodological recommendation:

  • Perform cross-tissue comparative studies with isogenic cell lines (e.g., introduce p53-R175H into NSCLC cells).
  • Use thermal proteome profiling (TPP) to map drug-target interactions across models .

Q. What experimental designs can address this compound's dual role as a SRC stimulant and KEAP1 inhibitor?

  • SRC activation : Measure coactivator recruitment via luciferase reporter assays (e.g., MMP2/13 promoters) .
  • KEAP1 inhibition : Quantify NRF2-independent substrate degradation using ubiquitination assays and structural modeling of this compound-KEAP1 covalent bridges . Methodological recommendation: Integrate multi-omics data (RNA-seq, proteomics) to disentangle overlapping pathways.

Q. How can researchers optimize this compound dosing to balance efficacy and ER stress-induced resistance?

  • Challenge : Prolonged ER stress may upregulate pro-survival autophagy or antioxidant pathways. Methodological recommendation:

  • Use pulsatile dosing regimens in xenograft models to mimic clinical schedules.
  • Combine this compound with autophagy inhibitors (e.g., chloroquine) and monitor adaptive responses via phospho-eIF2α and CHOP staining .

Q. What strategies validate this compound's specificity in complex biological systems?

  • Negative controls : Test structurally analogous but inactive compounds (e.g., this compound analogs with disrupted KEAP1-binding residues) .
  • Positive controls : Compare effects to known SRC inhibitors (e.g., SI-2) or KEAP1 activators . Methodological recommendation: Employ cryo-EM or X-ray crystallography to resolve this compound’s binding conformations with SRCs/KEAP1.

Q. Data Analysis & Reproducibility

Q. How should researchers document this compound treatment conditions to ensure reproducibility?

  • Critical parameters : Solvent (DMSO concentration), storage (−20°C for powder, −80°C for solutions), and solubility limits (<1 mg/mL in water) .
  • In vivo protocols : Specify injection routes (e.g., intraperitoneal vs. intravenous), tumor measurement intervals, and endpoint criteria . Methodological recommendation: Follow FAIR data principles—publish raw proteomic datasets and dosing logs in public repositories .

Q. What statistical approaches address variability in this compound's cytotoxicity across cell lines?

  • Heterogeneity factors : Mutation burden (e.g., TP53 vs. EGFR), basal ROS levels, and SRC-3 expression . Methodological recommendation: Apply hierarchical clustering of RNA-seq data from sensitive vs. resistant cell lines to identify predictive biomarkers.

Q. Ethical & Translational Considerations

Q. How can preclinical studies mitigate risks of off-target effects in future clinical trials?

  • Toxicity screens : Test this compound in human organoid models (e.g., liver, heart) to predict organ-specific liabilities .
  • Druggability assessment : Evaluate covalent KEAP1 binding for potential immunogenicity or long-term metabolic consequences .
    Methodological recommendation: Collaborate with translational platforms to align preclinical findings with Phase I trial design.

Properties

IUPAC Name

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSCBVEHMETSA-GDAWTGGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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